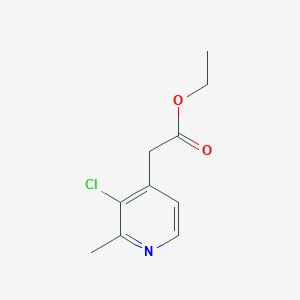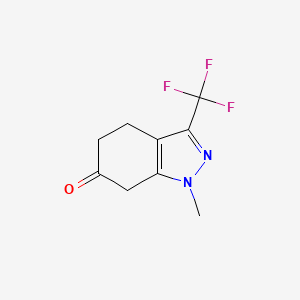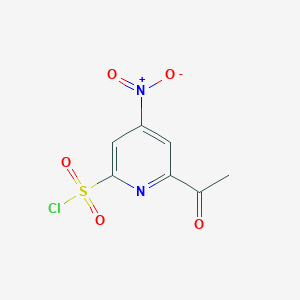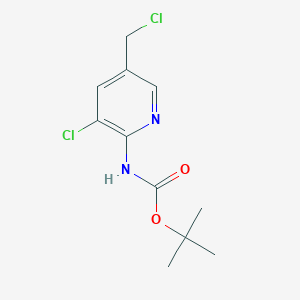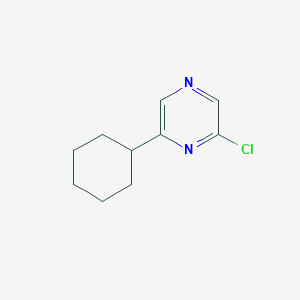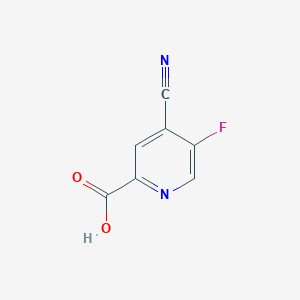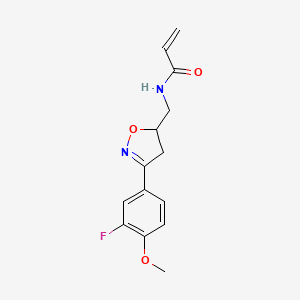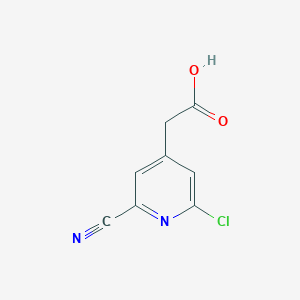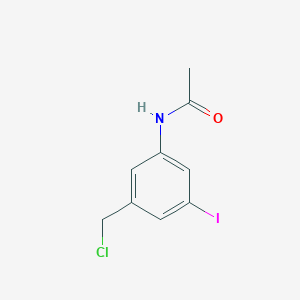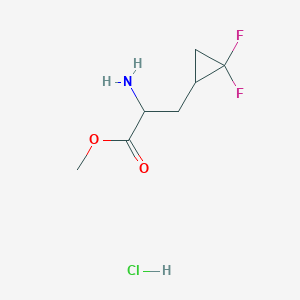
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is a heterocyclic compound that features a triazole ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid . The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Carboxy-4H-1,2,4-triazol-3-YL)benzonitrile.
Reduction: 4-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific proteins involved in the apoptotic pathway .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
4-(5-Methyl-4H-1,2,4-triazol-3-YL)benzonitrile: Similar structure but with a methyl group instead of a formyl group.
4-(4H-1,2,4-Triazol-4-yl)benzonitrile: Similar structure but without the formyl group.
Uniqueness
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which allows for a wide range of chemical modifications and biological activities.
Propiedades
Número CAS |
944906-49-4 |
|---|---|
Fórmula molecular |
C10H6N4O |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
4-(5-formyl-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-7-1-3-8(4-2-7)10-12-9(6-15)13-14-10/h1-4,6H,(H,12,13,14) |
Clave InChI |
NNAHDVVOVHIQJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=NNC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)

